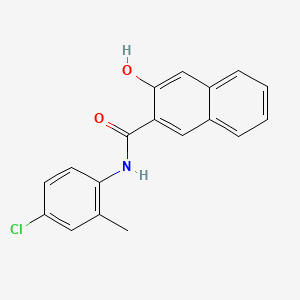

4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59807. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-chloro-2-methylphenyl)-3-hydroxynaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-11-8-14(19)6-7-16(11)20-18(22)15-9-12-4-2-3-5-13(12)10-17(15)21/h2-10,21H,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRNXESQSJEQMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059065 | |

| Record name | 2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-76-2 | |

| Record name | N-(4-Chloro-2-methylphenyl)-3-hydroxy-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 37525 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtanilide TR | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphtanilide TR | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-chloro-3-hydroxy-2'-methyl-2-naphthanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4′-Chloro-3-hydroxy-2′-methyl-2-naphthanilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P5BHY5UDZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide (Naphthol AS-TR)

This guide provides a comprehensive overview of the synthetic pathway for 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide, a significant chemical intermediate known in the dye industry as Naphthol AS-TR. Designed for researchers, chemists, and professionals in drug development and materials science, this document elucidates the chemical principles, reaction mechanisms, and practical laboratory procedures for the successful synthesis and purification of this target molecule.

Introduction and Strategic Overview

This compound is a key coupling component used in the manufacturing of various azo dyes and pigments.[1] Its molecular structure, featuring a naphthol moiety and a substituted aniline, allows for the formation of vibrant and stable colorants. The synthesis is a classic example of amidation, specifically the formation of a carboxamide bond between a carboxylic acid and an amine.

The primary strategic approach involves the condensation reaction between 3-hydroxy-2-naphthoic acid and 4-chloro-2-methylaniline. Direct amidation of a carboxylic acid with an amine is often challenging due to the acid-base reaction that forms a stable ammonium carboxylate salt, which requires high temperatures to dehydrate into an amide. To circumvent this, the carboxylic acid is activated in situ to a more reactive species, facilitating the nucleophilic attack by the amine under milder conditions. The most common and industrially relevant method employs phosphorus trichloride (PCl₃) as the activating (condensing) agent.[2][3]

The overall synthesis workflow can be visualized as follows:

Caption: A logical workflow for the synthesis of this compound.

Mechanistic Insights: The Role of Phosphorus Trichloride

The success of this synthesis hinges on the effective activation of the carboxylic acid group of 3-hydroxy-2-naphthoic acid by phosphorus trichloride. PCl₃ is a classic reagent for converting carboxylic acids into more reactive acyl chlorides.[4] The reaction proceeds through a series of steps where the hydroxyl group of the carboxylic acid is replaced by a chlorine atom, forming a highly electrophilic acyl chloride intermediate.

Step 1: Activation of Carboxylic Acid The lone pair of electrons on the carbonyl oxygen of 3-hydroxy-2-naphthoic acid attacks the electrophilic phosphorus atom of PCl₃.

Step 2: Formation of a Reactive Intermediate Following the initial attack, a chloride ion is eliminated. This process may repeat, leading to the formation of a mixed anhydride-like intermediate or, more commonly, the corresponding acyl chloride upon rearrangement and elimination of phosphorous acid byproducts.

Step 3: Nucleophilic Attack by the Amine The highly electrophilic carbonyl carbon of the in situ generated acyl chloride is then readily attacked by the nucleophilic nitrogen atom of 4-chloro-2-methylaniline.

Step 4: Formation of the Amide Bond A tetrahedral intermediate is formed, which then collapses, eliminating a chloride ion and a proton (which is neutralized by a base or another amine molecule) to yield the stable amide product, this compound.

The overall transformation is depicted below:

Caption: Simplified mechanism of PCl₃-mediated amidation.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for salicylanilide synthesis utilizing phosphorus trichloride.[5] Researchers should perform a thorough risk assessment before proceeding.

Materials and Reagents:

-

3-Hydroxy-2-naphthoic acid (1.0 eq)

-

4-Chloro-2-methylaniline (1.0 eq)

-

Phosphorus trichloride (PCl₃) (1.0 eq)

-

Xylene (anhydrous)

-

Sodium hydroxide (NaOH) solution (5% w/v)

-

Hydrochloric acid (HCl) solution (5% v/v)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Nitrogen or argon gas inlet

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-hydroxy-2-naphthoic acid (1.0 eq) and 4-chloro-2-methylaniline (1.0 eq).

-

Solvent Addition: Add anhydrous xylene to the flask (approx. 10 mL per gram of 3-hydroxy-2-naphthoic acid). Begin stirring to form a suspension.

-

Addition of PCl₃: At room temperature, slowly add phosphorus trichloride (1.0 eq) dropwise to the stirred mixture. The addition should be controlled to manage any exothermic reaction.

-

Reaction: After the addition is complete, heat the reaction mixture to 110-120 °C and maintain it under reflux for 1.5 to 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water to quench the reaction.

-

Neutralization and Washing: The crude product will precipitate. Filter the solid using a Büchner funnel. Wash the solid sequentially with a 5% HCl solution to remove any unreacted amine, then with a 5% NaOH solution to remove any unreacted carboxylic acid, and finally with copious amounts of deionized water until the filtrate is neutral.

-

Drying: Dry the crude product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Purification:

-

Recrystallization: The primary method for purifying Naphthol AS-TR is recrystallization from a suitable solvent, such as xylene.

-

Dissolve the crude, dried product in a minimum amount of hot xylene.

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold xylene, and dry under vacuum.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed through various analytical techniques.

| Parameter | Expected Value/Observation | Source(s) |

| Chemical Formula | C₁₈H₁₄ClNO₂ | |

| Molecular Weight | 311.77 g/mol | |

| Appearance | White to off-white or beige powder | |

| Melting Point | 244-245 °C | [2] |

| Solubility | Insoluble in water; Soluble in DMSO and pyridine. | [2] |

| Purity (HPLC) | ≥99% | |

| ¹H-NMR Identity | Conforms to structure |

Expected Spectroscopic Data:

While a publicly available, fully assigned spectrum is not readily accessible, the following characteristic signals can be predicted based on the molecular structure:

-

¹H-NMR (in DMSO-d₆):

-

Aromatic protons (naphthyl and phenyl rings): Multiplets in the range of δ 7.0-9.0 ppm.

-

Amide proton (-NH-): A singlet, typically downfield (δ > 9.5 ppm).

-

Hydroxyl proton (-OH): A broad singlet, chemical shift is concentration-dependent.

-

Methyl protons (-CH₃): A singlet around δ 2.2-2.5 ppm.

-

-

¹³C-NMR (in DMSO-d₆):

-

Carbonyl carbon (-C=O): A signal in the range of δ 165-170 ppm.

-

Aromatic carbons: Multiple signals between δ 110-160 ppm.

-

Methyl carbon (-CH₃): A signal in the aliphatic region, around δ 15-20 ppm.

-

-

IR (KBr Pellet):

-

O-H stretch (hydroxyl): A broad band around 3300-3500 cm⁻¹.

-

N-H stretch (amide): A sharp band around 3300 cm⁻¹.

-

C-H stretch (aromatic): Signals just above 3000 cm⁻¹.

-

C=O stretch (amide): A strong, sharp band around 1650-1680 cm⁻¹.

-

C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.[1]

-

Conclusion and Field Insights

The synthesis of this compound via phosphorus trichloride-mediated condensation is a robust and scalable method. The key to achieving a high yield and purity lies in the careful control of reaction conditions, particularly the exclusion of moisture which can deactivate the PCl₃, and a meticulous work-up and purification procedure. The choice of xylene as a solvent is advantageous due to its high boiling point, which facilitates the reaction, and its suitability for the subsequent recrystallization step. This pathway represents a fundamental transformation in organic synthesis, providing a reliable route to an important class of dye intermediates.

References

A consolidated list of sources is provided below for verification and further reading.

-

ChemBK. This compound. [Link]

-

Indo American Journal of Pharmaceutical Research. SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. [Link]

-

Ukrainian Chemistry Journal. SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA. [Link]

-

ResearchGate. Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. [Link]

-

SpringerLink. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]

Sources

Executive Summary: Unveiling the Naphthol AS-TR System

An In-depth Technical Guide to the Physicochemical Properties of Naphthol AS-TR and its Phosphate Derivatives

Prepared by: Gemini, Senior Application Scientist

Naphthol AS-TR, and more critically, its phosphorylated precursors, represent a cornerstone in the field of enzyme histochemistry and biochemical assays. This guide provides an in-depth exploration of the essential physicochemical properties that underpin their utility, primarily as substrates for detecting acid and alkaline phosphatase activity. The core principle involves the enzymatic hydrolysis of the soluble Naphthol AS-TR phosphate substrate into the relatively insoluble Naphthol AS-TR. This product, in its liberated form, becomes the reactive component in a secondary azo-coupling reaction, which generates a highly colored or fluorescent precipitate, enabling precise, localized detection of enzyme activity. Understanding the distinct properties of both the substrate (Naphthol AS-TR phosphate) and the reporter molecule (Naphthol AS-TR)—from solubility and stability to spectral characteristics—is paramount for the design of robust and reproducible assays. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not just data, but the causal, field-proven insights necessary for successful application.

Nomenclature and Chemical Identity: Distinguishing Substrate from Product

A frequent point of confusion lies in the nomenclature surrounding "Naphthol AS-TR." In most biological applications, the active reagent is a phosphate derivative that serves as the enzyme substrate. The phosphatase enzyme cleaves this substrate to produce the core Naphthol AS-TR molecule, which is then detected. It is crucial to differentiate between these related compounds.

| Parameter | Naphthol AS-TR (Product/Reporter) | Naphthol AS-TR Phosphate (Substrate) | Naphthol AS-TR Phosphate Disodium Salt (Substrate) |

| Synonyms | N-(4-Chloro-2-methylphenyl)-3-hydroxy-2-naphthalenecarboxamide, C.I. 37525[1] | 3-[(4-Chloro-o-tolyl)carbamoyl]-2-naphthylphosphoric acid[2] | N-(4-chloro-2-methylphenyl)-3-(phosphonooxy)-2-Naphthalenecarboxamide, disodium salt[3] |

| CAS Number | 92-76-2[1] | 2616-72-0[2][4] | 4264-93-1[5][6][7] |

| Molecular Formula | C₁₈H₁₄ClNO₂[1] | C₁₈H₁₅ClNO₅P[2][4] | C₁₈H₁₃ClNNa₂O₅P[5][6] |

| Molecular Weight | 311.77 g/mol [1] | 391.74 g/mol [2][4] | 435.71 g/mol [5][6][7] |

| Chemical Structure | |||

Core Physicochemical Properties

The functional efficacy of the Naphthol AS-TR system is a direct consequence of its physicochemical characteristics. The stark difference in solubility between the phosphate substrate and the resulting naphthol product is the key to achieving localized precipitation at the site of enzyme activity.

Physical Characteristics

| Property | Naphthol AS-TR | Naphthol AS-TR Phosphate / Disodium Salt |

| Appearance | White to off-white or dark beige powder[1][8] | White, slightly yellow, or dark green crystalline powder[2] |

| Melting Point | 244-245 °C[8] | Not specified. |

| Density | 1.36 g/cm³[8] | Not specified. |

Solubility Profile: The Key to Localized Detection

The solubility profile is arguably the most critical parameter in experimental design. The high water solubility of the disodium phosphate salt ensures its availability to enzymes in aqueous buffer systems, while the poor water solubility of the resulting Naphthol AS-TR ensures it precipitates out of solution upon formation, providing sharp localization.

| Solvent | Naphthol AS-TR | Naphthol AS-TR Phosphate Disodium Salt | Causality & Experimental Insight |

| Water | Insoluble[8] | Soluble (50 mg/mL)[3][5][6] | The ionic disodium salt readily dissolves in polar water. The non-ionic Naphthol AS-TR product is non-polar and precipitates, which is the desired outcome for histochemical staining. |

| Aqueous Buffers (e.g., PBS, TRIS) | Insoluble[8] | Lower solubility than in pure water[9] | While the salt is water-soluble, its solubility can decrease in buffered solutions. For consistent results, it is often advisable to first dissolve the substrate in a minimal amount of an organic co-solvent before dilution in the working buffer.[9] |

| DMSO | Soluble[1] | Soluble | DMSO is a common aprotic polar solvent capable of dissolving both forms. It is the recommended co-solvent for preparing concentrated stock solutions.[9] |

| Pyridine | Soluble[8] | Not specified. | Pyridine is an effective organic solvent but is less commonly used in biological assays due to its toxicity and reactivity. |

| Sodium Hydroxide Solution | Soluble (forms a yellow solution)[8] | Soluble | The phenolic hydroxyl group on Naphthol AS-TR is acidic and will deprotonate in strong base, forming a soluble phenoxide salt. |

| Sodium Carbonate Solution | Insoluble[8] | Not specified. | Sodium carbonate is a weaker base than sodium hydroxide and is insufficient to deprotonate the phenolic hydroxyl group to a significant extent, hence the insolubility. |

Spectral Characteristics: The Basis of Detection

Detection of the enzymatic reaction relies on the spectral properties of the final Naphthol AS-TR product after it has coupled with a diazonium salt. The uncoupled Naphthol AS-TR itself is fluorescent.

| Property | Value | Significance in Assay Design |

| Fluorescence Excitation Max. | 388 nm[1] | This is the wavelength of light that most efficiently excites the Naphthol AS-TR molecule to a higher energy state. An appropriate light source (e.g., laser or filtered lamp) must be used. |

| Fluorescence Emission Max. | 512 nm[1] | This is the peak wavelength of light emitted as the excited molecule returns to its ground state. The detection system's filter must be centered around this wavelength to capture the fluorescent signal. |

| Detection Method | Fluorogenic[1][3] or Chromogenic[10][11] | The liberated Naphthol AS-TR can be detected directly via its fluorescence.[3] More commonly, it is coupled with a diazonium salt (e.g., Fast Red TR) to produce an intensely colored azo dye, which can be visualized by brightfield microscopy or quantified by spectrophotometry.[10][11][12] |

Stability and Storage: Ensuring Reagent Integrity

Proper handling and storage are critical for obtaining reproducible results, as both the substrate and product have known sensitivities.

| Compound | Storage Conditions | Handling Advice |

| Naphthol AS-TR | Long Term: -20°C[1] | Very hygroscopic and sensitive to air.[1][8] Store under an inert gas (e.g., argon or nitrogen). Stable for at least 2 years under these conditions.[1] |

| Naphthol AS-TR Phosphate & Salts | -20°C[3][5][6] | Very hygroscopic.[3] Stock solutions in DMSO should be stored at -20°C and are stable for several weeks.[11] Working solutions containing the diazonium salt are unstable and must be prepared fresh immediately before use.[11] |

The Biochemical Principle: A Two-Step Detection Cascade

The use of Naphthol AS-TR phosphate is a classic example of a coupled enzymatic reaction. The process is elegant and effective, converting an invisible, soluble substrate into a visible, insoluble marker precisely at the location of the target enzyme.

-

Enzymatic Hydrolysis: A phosphatase enzyme (either acid or alkaline, depending on the assay's pH) recognizes and cleaves the phosphate ester bond of the Naphthol AS-TR phosphate substrate.[11]

-

Azo-Coupling: The liberated Naphthol AS-TR product immediately and simultaneously couples with a diazonium salt present in the reaction buffer. This reaction forms a stable, intensely colored, and insoluble azo dye that precipitates in situ.[10][11]

Caption: Enzymatic detection workflow using Naphthol AS-TR phosphate.

Methodologies for Physicochemical Characterization

To ensure the quality and consistency of experimental results, researchers must be able to validate the properties of their reagents. The following protocols are foundational for characterizing Naphthol AS-TR and its derivatives.

Protocol for Determining Thermodynamic Aqueous Solubility (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound, providing a definitive value for assay development.[9]

Objective: To determine the maximum concentration of Naphthol AS-TR phosphate disodium salt that can be dissolved in a specific aqueous buffer at equilibrium.

Materials:

-

Naphthol AS-TR phosphate disodium salt

-

Aqueous buffer of interest (e.g., 0.1 M TRIS, pH 9.5)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

0.45 µm syringe filters

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Preparation: Add an excess amount of Naphthol AS-TR phosphate disodium salt (e.g., 5-10 mg) to a glass vial. The amount should be visibly more than what is expected to dissolve.

-

Solvation: Add a precise volume of the aqueous buffer (e.g., 1.0 mL) to the vial.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25°C). Shake for 24-48 hours to ensure equilibrium is reached. The extended time allows the dissolution process to reach its thermodynamic minimum energy state.

-

Phase Separation: After incubation, let the vial stand for 1 hour to allow undissolved solid to settle. For finer separation, centrifuge the vial at 10,000 x g for 15 minutes.

-

Sampling: Carefully withdraw a sample from the clear supernatant, taking care not to disturb the solid pellet.

-

Filtration: Immediately filter the supernatant through a 0.45 µm syringe filter into a clean analysis vial. This step is critical to remove any remaining micro-particulates that would falsely elevate the concentration measurement.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a pre-validated analytical method (e.g., HPLC with a standard curve). The resulting concentration is the thermodynamic solubility.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Protocol for Spectrofluorometric Analysis of Naphthol AS-TR

Objective: To confirm the fluorescence excitation and emission maxima of Naphthol AS-TR generated from its phosphate precursor.

Materials:

-

Naphthol AS-TR phosphate disodium salt

-

Alkaline Phosphatase (ALP)

-

Alkaline phosphatase buffer (e.g., 0.1 M TRIS, pH 9.5)

-

Quartz cuvettes

-

Spectrofluorometer

Procedure:

-

Substrate Solution: Prepare a 1 mg/mL solution of Naphthol AS-TR phosphate disodium salt in the assay buffer.

-

Enzyme Reaction: In a quartz cuvette, combine 2 mL of the substrate solution with a small amount of ALP (e.g., 10 µL of a 1 U/mL solution). Mix gently by inversion. Allow the reaction to proceed for 15-30 minutes at room temperature to generate the fluorescent Naphthol AS-TR product.

-

Excitation Scan: Set the spectrofluorometer to emission scan mode. Set the emission wavelength to a value higher than the expected excitation (e.g., 520 nm). Scan a range of excitation wavelengths (e.g., 300 nm to 450 nm). The peak of this scan identifies the optimal excitation wavelength.

-

Emission Scan: Set the spectrofluorometer to excitation scan mode. Set the excitation wavelength to the peak value determined in the previous step (approx. 388 nm). Scan a range of emission wavelengths (e.g., 450 nm to 600 nm). The peak of this scan identifies the optimal emission wavelength.

-

Data Analysis: Record the excitation and emission maxima. These values are critical for configuring fluorescence microscopes and plate readers for optimal signal detection.

Conclusion

Naphthol AS-TR and its phosphate derivatives are a powerful and versatile system for the detection of phosphatase activity. A thorough understanding of their distinct physicochemical properties is not merely academic; it is the foundation of sound experimental design. The high solubility of the phosphate substrate, coupled with the insolubility and strong spectral characteristics of the liberated Naphthol AS-TR product, provides a robust mechanism for generating localized, high-fidelity signals. By leveraging the data and protocols within this guide, researchers can ensure the integrity of their reagents and the reliability of their results, leading to clearer insights in their scientific and developmental pursuits.

References

-

naphthol as-tr purified crystalline. (2024, April 10). ChemBK. Retrieved December 4, 2025, from [Link]

-

Espada, J., Horobin, R. W., & Stockert, J. C. (1998). The coupling reaction of fast red TR (FR) and naphthol AS-MX (N) after removal of the phosphate group in position 3 by acid phosphatase. ResearchGate. Retrieved December 4, 2025, from [Link]

Sources

- 1. chemodex.com [chemodex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemodex.com [chemodex.com]

- 4. NAPHTHOL AS-TR PHOSPHATE - Safety Data Sheet [chemicalbook.com]

- 5. Naphthol AS-TR phosphate = 99 HPLC, Bulk package 4264-93-1 [sigmaaldrich.com]

- 6. Naphthol AS-TR phosphate = 99 HPLC, Bulk package 4264-93-1 [sigmaaldrich.com]

- 7. Naphthol AS-TR phosphate disodium salt - [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Structural Elucidation of N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide, a key intermediate in the synthesis of azo dyes and pigments, commonly known by synonyms such as Naphthol AS-D and Naphthol AS-TR. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a narrative that intertwines theoretical principles with practical, field-proven insights. We will explore the synergistic application of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, to achieve unambiguous structural confirmation. Each section is designed to not only present methodologies but also to explain the causality behind experimental choices, ensuring a self-validating system of protocols.

Introduction: The Significance of Structural Integrity

N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide, with the chemical formula C₁₈H₁₄ClNO₂, is a complex organic molecule whose utility is fundamentally dependent on its precise molecular architecture[1]. In the synthesis of high-performance azo dyes, the specific arrangement of its aromatic rings, amide linkage, and hydroxyl group dictates the final color, lightfastness, and binding properties of the resulting pigment. Any deviation in this structure, such as isomeric impurities or reaction by-products, can lead to significant batch-to-batch variability and compromised performance. Therefore, rigorous structural elucidation is not merely an academic exercise but a critical component of quality control and new product development in the chemical industry.

The structural confirmation of this molecule relies on a multi-faceted analytical approach, where each technique provides a unique piece of the structural puzzle. By integrating the data from NMR, MS, and FTIR, we can build a cohesive and irrefutable model of the molecule.

Foundational Chemistry: Synthesis and Expected Molecular Structure

A thorough understanding of the synthetic pathway is paramount to anticipating the expected molecular structure and potential impurities. N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide is typically synthesized via a condensation reaction between 4-chloro-2-methylbenzenamine and 3-hydroxy-2-naphthoic acid[2]. This reaction forms the characteristic amide bond that links the two aromatic moieties.

Diagram of the Synthetic Pathway

Caption: Synthetic route to N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide.

This synthesis informs our analytical strategy. We will be looking for spectroscopic evidence of the key functional groups: the naphthol ring system, the substituted phenyl ring, the amide linkage, and the hydroxyl group.

The Analytical Workflow: A Multi-Technique Approach

The structural elucidation of N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide is best approached through a systematic workflow that integrates data from multiple analytical techniques. Each method provides complementary information, and their combined interpretation provides a high degree of confidence in the final structure.

Diagram of the Analytical Workflow

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: Determining the Molecular Mass and Fragmentation Pattern

Mass spectrometry is the first line of inquiry to confirm the molecular weight of the synthesized compound and to gain insights into its substructures through fragmentation analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent, such as methanol or dichloromethane.

-

Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography.

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Data Interpretation: The Molecular Ion and Fragmentation

The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide (311.77 g/mol )[3]. Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at m/z ≈ 311 and another at m/z ≈ 313 with an intensity ratio of approximately 3:1.

The fragmentation pattern will provide evidence for the different components of the molecule. For Naphthol AS pigments, common fragmentation pathways involve cleavage of the amide bond[4][5]. Expected fragments would include ions corresponding to the 3-hydroxy-2-naphthoyl moiety and the 4-chloro-2-methylphenylamine moiety. A study of the fragmentation of 1-amino-2-naphthol, a related structure, showed characteristic losses of HCN and CO, suggesting that similar fragmentation mechanisms could be at play for the naphthol portion of the target molecule[6].

Table of Expected Mass Spectrometry Data

| m/z (Expected) | Identity |

| 311/313 | Molecular Ion [M]⁺ |

| 170 | [3-hydroxy-2-naphthoyl]⁺ fragment |

| 141/143 | [4-chloro-2-methylphenylamine]⁺ fragment |

Infrared Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded by measuring the absorption of the evanescent wave that penetrates a short distance into the sample.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Data Interpretation: Characteristic Vibrational Frequencies

The FTIR spectrum will display characteristic absorption bands corresponding to the vibrations of the specific bonds within the molecule. For N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide, we anticipate the following key absorptions:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group on the naphthol ring. A similar broad band for the -OH stretch in pure alpha-naphthol is observed around 3259 cm⁻¹[7].

-

N-H Stretch: A sharp to moderately broad peak around 3300-3500 cm⁻¹, corresponding to the amide N-H bond.

-

C=O Stretch: A strong, sharp absorption band in the range of 1630-1680 cm⁻¹, indicative of the amide carbonyl group.

-

Aromatic C=C Stretches: Multiple sharp peaks in the 1450-1600 cm⁻¹ region, confirming the presence of the aromatic rings.

-

C-N Stretch: An absorption band typically found between 1250 and 1350 cm⁻¹.

-

C-Cl Stretch: A peak in the fingerprint region, usually between 600 and 800 cm⁻¹.

Table of Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3200-3600 | O-H (hydroxyl) |

| 3300-3500 | N-H (amide) |

| 1630-1680 | C=O (amide) |

| 1450-1600 | Aromatic C=C |

| 1250-1350 | C-N (amide) |

| 600-800 | C-Cl |

Nuclear Magnetic Resonance Spectroscopy: Mapping the Carbon-Hydrogen Framework

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard.

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired. For more complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed to produce the NMR spectrum.

Data Interpretation: Chemical Shifts and Coupling

¹H NMR Spectrum: The ¹H NMR spectrum will show distinct signals for each unique proton in the molecule. The integration of these signals will correspond to the number of protons in that environment.

-

Aromatic Protons: A complex series of multiplets will be observed in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the naphthol and chloromethylphenyl rings.

-

Amide Proton (N-H): A singlet or broad singlet, typically downfield (δ > 8.0 ppm), which may exchange with D₂O.

-

Hydroxyl Proton (O-H): A singlet or broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration. This peak will also exchange with D₂O.

-

Methyl Protons (-CH₃): A sharp singlet in the aliphatic region (around 2.0-2.5 ppm) corresponding to the three protons of the methyl group.

¹³C NMR Spectrum: The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

-

Carbonyl Carbon: A signal in the downfield region (160-180 ppm) corresponding to the amide carbonyl carbon.

-

Aromatic Carbons: A series of signals in the 110-160 ppm range. The carbon bearing the hydroxyl group will be shifted further downfield.

-

Methyl Carbon: A signal in the upfield region (15-25 ppm).

By carefully analyzing the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, a complete assignment of the proton and carbon signals to the molecular structure can be achieved.

Conclusion: A Unified Structural Confirmation

The structural elucidation of N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide is a process of accumulating and integrating evidence from multiple, complementary analytical techniques. Mass spectrometry confirms the molecular weight and provides clues to the major structural fragments. FTIR spectroscopy offers a rapid confirmation of the key functional groups. Finally, NMR spectroscopy provides the detailed map of the carbon-hydrogen framework, allowing for the unambiguous assignment of the molecular structure.

This comprehensive approach, grounded in an understanding of the molecule's synthesis, ensures the identity and purity of this important chemical intermediate, thereby guaranteeing its performance in downstream applications.

References

-

World Dye Variety. (2012, April 10). Azoic Coupling Component 8. Retrieved from [Link]

-

Degano, I., & La Nasa, J. (2020). Investigating the fragmentation pathways of β-naphthol pigments using liquid chromatography/electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 34(11), e8789. Retrieved from [Link]

- Rajendran, S., et al. (2016). Application of Infra-Red Spectroscopy In Corrosion Inhibition Studies. National Level Seminar on "New Perspective in Science and Technology".

-

La Nasa, J., et al. (2020). Investigating the fragmentation pathways of β‐naphthol pigments using liquid chromatography/electrospray ionization quadrupole time‐of‐flight mass spectrometry. ResearchGate. Retrieved from [Link]

-

Synthical. (2024). Synthesis, Characterization, and Potential Applications of Novel Schiff Base Metal(II) Complexes Derived from 3-Hydroxy-2-Naphth. Retrieved from [Link]

-

Scribd. (n.d.). Preparation of B-Naphthol. Retrieved from [Link]

-

ResearchGate. (2016). The coupling reaction of fast red TR (FR) and naphthol AS-MX (N) after.... Retrieved from [Link]

-

PubChem. (n.d.). 2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-3-hydroxy-. Retrieved from [Link]

- Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48.

-

ResearchGate. (2021). Synthesis, characterization and crystallographic analysis of N-2-(tert-butylcarbomyl) (4-chlorophenyl methyl)-6-fluoro-N- (3, 4, 5-triethoxyphenyl) chroman-2-carboxamide. Retrieved from [Link]

-

van der Hooft, J. J. J., et al. (2020). In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics. Metabolites, 10(5), 184. Retrieved from [Link]

-

ResearchGate. (2016). What is the fragmentation mechanism of 1-Amino-2-naphthol?. Retrieved from [Link]

-

Supporting Information. (n.d.). [No specific title provided]. Retrieved from [Link]

Sources

- 1. 2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-3-hydroxy- | C18H14ClNO2 | CID 66718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chemodex.com [chemodex.com]

- 4. Investigating the fragmentation pathways of β-naphthol pigments using liquid chromatography/electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Spectral data for 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide

An In-depth Technical Guide to the Spectral Analysis of 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide

Abstract

This technical guide provides a comprehensive analysis of the predicted spectral data for this compound, a complex aromatic amide. Designed for researchers and drug development professionals, this document elucidates the theoretical ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule. Each section offers a detailed interpretation of the expected spectral features, grounded in fundamental principles of spectroscopy. Furthermore, this guide outlines standardized experimental protocols for data acquisition and includes visualizations to clarify structural relationships and analytical workflows, serving as a robust reference for the characterization of this and structurally related compounds.

Molecular Structure and Overview

This compound is a molecule characterized by a naphthyl group linked via an amide bond to a substituted aniline ring. The key structural features include:

-

A 3-hydroxy-2-naphthyl moiety.

-

A 4-chloro-2-methylaniline moiety.

-

An amide (anilide) linkage.

These features give rise to a unique spectral fingerprint, which is critical for its identification and characterization. Understanding the electronic environment of each proton and carbon is paramount for accurate spectral interpretation.

Figure 1: Molecular Structure of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to provide detailed information about the number of different types of protons and their neighboring environments.

Experimental Protocol: A standard ¹H NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in a deuterated solvent such as DMSO-d₆, which is capable of dissolving the compound and has exchangeable protons (hydroxyl and amide) that can be identified by D₂O exchange. Tetramethylsilane (TMS) would be used as an internal standard (0.00 ppm).

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.2 | Singlet, broad | 1H | Ar-OH | Phenolic protons are acidic and typically appear as broad singlets at high chemical shifts. |

| ~9.8 | Singlet, broad | 1H | N-H (Amide) | Amide protons are also deshielded and often broad due to quadrupole coupling with nitrogen. |

| 7.2-8.2 | Multiplet | 6H | Naphthyl H | Aromatic protons on the naphthalene ring system are typically found in this region. The exact shifts and coupling patterns can be complex.[1][2] |

| 7.1-7.5 | Multiplet | 3H | Aniline H | Aromatic protons on the substituted aniline ring. |

| 2.3 | Singlet | 3H | Ar-CH₃ | Methyl groups attached to an aromatic ring are typically deshielded to this region. |

Interpretation: The spectrum is dominated by the aromatic region (7.1-8.2 ppm), which would contain overlapping multiplets from the six naphthyl protons and three aniline protons. The broad singlets at high chemical shift (~10.2 and ~9.8 ppm) are characteristic of the phenolic hydroxyl and amide N-H protons, respectively. A key identifier is the singlet at approximately 2.3 ppm, corresponding to the methyl group on the aniline ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Experimental Protocol: A proton-decoupled ¹³C NMR spectrum would be acquired at 100 or 125 MHz. The same sample prepared for ¹H NMR can be used. A sufficient number of scans would be required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C=O (Amide) | The carbonyl carbon of an amide is highly deshielded and appears in this region.[3] |

| 110-160 | Aromatic C | This region will contain a complex set of signals for the 16 aromatic carbons of the naphthyl and aniline rings.[4][5][6][7] |

| ~18 | Ar-CH₃ | The methyl carbon attached to the aromatic ring is expected in this upfield region. |

Interpretation: The most downfield signal, around 168 ppm, is the hallmark of the amide carbonyl carbon. The aromatic region will be complex, with 16 distinct signals expected due to the lack of symmetry in the molecule. The upfield signal at approximately 18 ppm is characteristic of the methyl group carbon.

Predicted Infrared (IR) Spectrum

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

Experimental Protocol: The IR spectrum would be obtained using an FTIR spectrometer. The sample could be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400-3200 | Broad, Medium | O-H Stretch | Phenolic -OH |

| ~3300 | Medium | N-H Stretch | Secondary Amide |

| ~3050 | Medium | C-H Stretch | Aromatic |

| ~1660 | Strong | C=O Stretch (Amide I) | Amide |

| ~1540 | Medium | N-H Bend (Amide II) | Amide |

| 1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1280 | Medium | C-N Stretch | Aromatic Amine |

| ~1100 | Strong | C-O Stretch | Phenol |

| ~820 | Strong | C-Cl Stretch | Aryl Halide |

Interpretation: The IR spectrum will be characterized by a broad O-H stretch and a distinct N-H stretch in the high-frequency region.[8][9] The most intense peak is expected to be the amide C=O stretch (Amide I band) around 1660 cm⁻¹.[10] The presence of the Amide II band around 1540 cm⁻¹ further confirms the secondary amide linkage. Multiple peaks in the 1600-1450 cm⁻¹ region will correspond to the aromatic C=C stretching vibrations.

Predicted Mass Spectrum (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: A high-resolution mass spectrum would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. This would provide an accurate mass of the molecular ion.

Predicted Mass Spectral Data:

-

Molecular Formula: C₁₈H₁₄ClNO₂

-

Molecular Weight: 311.77 g/mol

-

Predicted Molecular Ion (M⁺): m/z ≈ 311 (with an M+2 peak at m/z ≈ 313 in a ~3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes).

Major Fragmentation Pathways: The molecular ion is expected to be relatively stable due to the extensive aromatic system. Key fragmentations would likely involve cleavage of the amide bond.[11][12][13]

Figure 2: Predicted primary fragmentation pathways in mass spectrometry.

Interpretation: The mass spectrum should clearly show the isotopic pattern of a chlorine-containing compound, with peaks at m/z 311 and 313. The most significant fragmentation would be the cleavage of the amide bond, leading to two primary fragment ions: one corresponding to the naphthoyl moiety (m/z 171) and the other to the chloro-methylaniline moiety (m/z 140/142).[11][14][15]

Integrated Spectral Analysis Workflow

A systematic approach is crucial for the unambiguous identification and characterization of this compound.

Figure 3: A typical workflow for structural elucidation using multiple spectroscopic techniques.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful toolkit for the structural elucidation of this compound. While this guide presents predicted data based on established principles, it serves as a robust framework for interpreting actual experimental results. The characteristic signals, from the amide carbonyl in ¹³C NMR to the isotopic pattern in MS, create a unique spectral signature for this molecule, enabling its confident identification in research and development settings.

References

-

Title: Mass Spectra of Anilides of Side Chain Homologues and their Substituted Derivatives Source: The Mass Spectrometry Society of Japan URL: [Link]

-

Title: Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts of CHN in substituted benzylideneanilines Source: ResearchGate URL: [Link]

-

Title: Chemical Shift of Ortho and Meta Protons in Substituted Naphthalenes Source: Reddit URL: [Link]

-

Title: The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides Source: ResearchGate URL: [Link]

-

Title: 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines Source: MDPI URL: [Link]

-

Title: The 13 C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO- d 6 Source: ResearchGate URL: [Link]

-

Title: ¹H NMR spectra of naphthalene measured under different conditions Source: ResearchGate URL: [Link]

-

Title: A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Infrared Spectroscopy Source: Illinois State University URL: [Link]

-

Title: Isotopic multiplets in the carbon-13 NMR spectra of aniline derivatives and nucleosides with partially deuterated amino groups: effect of intra- and intermolecular hydrogen bonding Source: Journal of the American Chemical Society URL: [Link]

-

Title: Organic Nitrogen Compounds, VII: Amides—The Rest of the Story Source: Spectroscopy Online URL: [Link]

-

Title: 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones Source: National Institutes of Health (NIH) URL: [Link]

-

Title: DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components Source: ACS Omega URL: [Link]

-

Title: IR: amines Source: University of Calgary URL: [Link]

-

Title: 13C NMR Chemical Shift Table Source: University of Potsdam URL: [Link]

-

Title: Mass spectra of aniline with different ionization methods Source: ResearchGate URL: [Link]

-

Title: mass spectra - fragmentation patterns Source: Chemguide URL: [Link]

-

Title: Fragmentation (mass spectrometry) Source: Wikipedia URL: [Link]

-

Title: Fragmentation in Mass Spectrometry Source: YouTube URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Naphthalene(91-20-3) 1H NMR [m.chemicalbook.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. researchgate.net [researchgate.net]

- 11. Mass Spectra of Anilides of Side Chain Homologues and their Substituted Derivatives [jstage.jst.go.jp]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Solubility Profile of 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide, a compound of interest in medicinal chemistry and materials science. Due to the limited publicly available solubility data for this specific molecule, this document establishes a predictive and methodological framework. It leverages physicochemical properties and established analytical techniques to forecast its behavior in various organic solvents and provides detailed, field-proven protocols for empirical determination. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally determine the solubility of this and structurally related compounds.

Introduction: The Critical Role of Solubility in Compound Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of drug discovery and development.[1] For an API to be effective, it must first dissolve in physiological fluids to be absorbed into systemic circulation. Poor solubility can lead to low bioavailability, therapeutic variability, and challenges in formulation development, ultimately hindering a promising compound's progression through the clinical pipeline.[2]

This compound is a complex organic molecule with structural motifs that suggest specific solubility behaviors. Its naphthanilide core, substituted with chloro, hydroxyl, and methyl groups, presents a unique combination of hydrophobic and hydrophilic characteristics that will govern its interaction with different solvents. This guide will first dissect the molecule's structure to predict its solubility and then provide a robust experimental protocol for its quantitative measurement.

Physicochemical Characterization and Predicted Solubility

Understanding the physicochemical properties of this compound is fundamental to predicting its solubility.

| Property | Value / Structure | Source |

| Chemical Name | This compound | - |

| CAS Number | 92-76-2 | [3][4][5] |

| Molecular Formula | C18H14ClNO2 | [5] |

| Molecular Weight | 311.77 g/mol | [5] |

| Appearance | Dark beige powder | [3][4] |

| Melting Point | 244-245°C | [3][4] |

| Predicted LogP | 4.83 | [5] |

| Chemical Structure |  | [5] |

The molecule's structure reveals several key features influencing its solubility:

-

A large, hydrophobic naphthyl and chloromethylphenyl core: This extensive aromatic system suggests poor solubility in polar solvents like water.

-

Hydrogen bond donors: The hydroxyl (-OH) and amide (-NH-) groups can participate in hydrogen bonding, which may enhance solubility in protic solvents.

-

Hydrogen bond acceptors: The carbonyl (C=O) and hydroxyl (-OH) oxygens can also accept hydrogen bonds.

-

High Melting Point: The high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur.

-

High LogP: A high LogP value indicates a preference for lipophilic (non-polar) environments over aqueous (polar) ones.

Based on these features, a qualitative solubility profile can be predicted:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Low to Moderate | While the molecule is largely non-polar, the polar functional groups may limit solubility in purely non-polar solvents. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Pyridine | Moderate to High | These solvents can disrupt the solute-solute interactions without strongly solvating the polar groups. Pyridine is explicitly mentioned as a solvent.[3][4] |

| Polar Protic | Methanol, Ethanol | Moderate | The hydroxyl and amide groups can hydrogen bond with these solvents, aiding solubility. However, the large hydrophobic core will still be a limiting factor. |

| Aqueous | Water | Insoluble | The large, non-polar surface area and high LogP predict very low aqueous solubility.[3][4] It is also insoluble in sodium carbonate solution.[3][4] |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[6][7][8] This technique involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

3.1. Causality Behind Experimental Choices

The shake-flask method is chosen for its reliability and direct measurement of thermodynamic solubility.[8] An extended incubation period (typically 18-24 hours) is necessary to ensure that the system reaches true equilibrium, which is crucial for obtaining reproducible and accurate data.[6][7] The use of a constant temperature water bath is critical as solubility is temperature-dependent.[9] Quantification via UV-Vis spectrophotometry is a common and accessible method, provided the compound has a suitable chromophore and does not degrade under the experimental conditions.[10][11][12]

3.2. Detailed Step-by-Step Protocol

Materials and Equipment:

-

This compound (solid powder)

-

Selected organic solvents (e.g., hexane, toluene, DCM, THF, acetone, methanol, ethanol)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with a temperature-controlled environment

-

Analytical balance

-

Syringe filters (0.22 µm or 0.45 µm, ensure compatibility with solvents)

-

Syringes

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure:

-

Preparation of Standard Solutions for Calibration Curve: a. Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (one in which it is freely soluble) to prepare a stock solution of known concentration (e.g., 1 mg/mL). b. Perform serial dilutions of the stock solution to create a series of standards with decreasing concentrations. c. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer. d. Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear, following the Beer-Lambert law.

-

Equilibrium Solubility Measurement: a. Add an excess amount of solid this compound to a pre-weighed vial (e.g., 5-10 mg). The excess is crucial to ensure saturation. b. Add a known volume of the desired organic solvent to the vial (e.g., 2 mL). c. Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). d. Shake the vials for 18-24 hours to ensure equilibrium is reached.[6] e. After incubation, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Sample Analysis: a. Carefully draw the supernatant (the clear liquid above the solid) into a syringe. b. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved solid particles. c. Dilute the filtrate with the same solvent as necessary to bring the absorbance within the linear range of the calibration curve. d. Measure the absorbance of the diluted filtrate at the λmax. e. Use the calibration curve to determine the concentration of the dissolved compound in the diluted sample. f. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Visualization of Experimental Workflow and Molecular Interactions

To further clarify the process, the following diagrams illustrate the experimental workflow and the key molecular features governing solubility.

Caption: Experimental workflow for the shake-flask solubility determination method.

Caption: Key molecular features and their influence on solubility in different solvent types.

Conclusion and Future Directions

This guide has provided a theoretical and practical framework for understanding and determining the solubility profile of this compound. The predicted solubility, based on its chemical structure, suggests a preference for polar aprotic and protic organic solvents over non-polar and aqueous media. The detailed shake-flask protocol offers a reliable method for obtaining quantitative, empirical data to validate these predictions.

For drug development professionals, the next steps would involve performing these solubility studies across a range of pharmaceutically relevant solvents and pH conditions. This data is essential for pre-formulation activities, such as selecting appropriate vehicles for in vivo studies and developing viable dosage forms. Furthermore, understanding the solubility profile is the first step toward exploring enabling technologies, such as amorphous solid dispersions or nano-suspensions, should the compound exhibit poor aqueous solubility.

References

-

BioAssay Systems. (n.d.). Shake Flask Method. Retrieved from [Link]

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

ResearchGate. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy? Retrieved from [Link]

-

ChemBK. (2024, April 10). This compound. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). C.I. 37505. PubChem. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Hydroxy-3'-nitro-2-naphthanilide. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Hydroxy-4'-methoxy-2-naphthanilide. PubChem. Retrieved from [Link]

-

OECD Existing Chemicals Database. (2004, November 23). 3-Hydroxy-2-naphthoic acid. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. chemicalbook.com [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. lookchem.com [lookchem.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Naphthol AS-TR in Azo Dye Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol AS-TR, chemically known as N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide, is a crucial coupling component in the synthesis of a wide array of azo dyes.[1] These dyes are prized in the textile industry for their vibrant colors and good fastness properties.[2] Understanding the intricate mechanism of how Naphthol AS-TR participates in azo dye formation is paramount for optimizing reaction conditions, predicting dye characteristics, and developing novel colorants. This guide provides a comprehensive exploration of the chemical principles governing this process, tailored for a scientific audience.

Naphthol AS-TR belongs to the larger family of Naphthol AS derivatives, which are anilides of β-hydroxynaphthoic acid.[3] These compounds serve as the foundation for producing insoluble azo dyes directly on fibers, a process that imparts excellent wash and light fastness to the final product.[2][3]

The Core Mechanism: A Two-Step Symphony of Diazotization and Coupling

The formation of an azo dye using Naphthol AS-TR is a classic example of an electrophilic aromatic substitution reaction, which can be dissected into two primary stages: the diazotization of an aromatic amine and the subsequent azo coupling with Naphthol AS-TR.[4]

Step 1: Diazotization - The Formation of the Electrophile

The journey begins with a primary aromatic amine, which is converted into a highly reactive aryldiazonium salt.[4] This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) by treating the amine with sodium nitrite.[5][6] The acid, usually hydrochloric acid, reacts with sodium nitrite to form nitrous acid (HNO₂) in situ.[5][6]

The nitrous acid then protonates and loses water to form the nitrosonium ion (NO⁺), a potent electrophile. The primary aromatic amine attacks the nitrosonium ion, and after a series of proton transfers and the elimination of a water molecule, the aryldiazonium ion (Ar-N₂⁺) is formed.[6] The instability of diazonium salts necessitates their immediate use in the subsequent coupling reaction.[4]

Caption: The diazotization of a primary aromatic amine to form a diazonium salt.

Step 2: Azo Coupling - The Electrophilic Aromatic Substitution

The newly formed aryldiazonium salt is a weak electrophile.[7] It readily reacts with highly activated aromatic compounds, such as phenols and anilines, in a reaction known as azo coupling.[7][8] Naphthol AS-TR, being a derivative of 2-naphthol, is an excellent coupling component.[3][9]

Activation of Naphthol AS-TR: For the coupling reaction to proceed efficiently, the Naphthol AS-TR must be activated. This is achieved by dissolving it in an alkaline solution, typically sodium hydroxide.[5] The alkaline medium deprotonates the hydroxyl group of the naphthol, forming a highly nucleophilic naphtholate ion.[10][11] This deprotonation significantly increases the electron density of the naphthalene ring system, making it more susceptible to electrophilic attack.[7][12]

The Coupling Reaction: The aryldiazonium ion then attacks the electron-rich naphtholate ion.[13] The substitution typically occurs at the position para to the activating hydroxyl group.[8][13] However, in the case of 2-naphthol derivatives like Naphthol AS-TR, the coupling occurs at the C1 position, which is ortho to the hydroxyl group, as the para position is part of the fused ring system.[14] This electrophilic aromatic substitution reaction results in the formation of a stable azo compound, characterized by the -N=N- (azo) group linking the two aromatic rings.[4][13] This newly formed azo group is a chromophore, responsible for the vibrant color of the dye.[7]

Caption: The azo coupling reaction between a diazonium salt and Naphthol AS-TR.

The Critical Role of pH

The pH of the reaction medium is a crucial parameter in azo coupling.[8][15] For phenols and naphthols like Naphthol AS-TR, the reaction is carried out in a mildly alkaline medium (pH 9-10).[11] This is because the concentration of the highly reactive phenoxide or naphtholate ion is maximized under these conditions.[7][11] If the pH is too low (acidic), the concentration of the naphtholate ion will be negligible, and the coupling reaction will not proceed.[8] Conversely, if the pH is too high, the diazonium salt can be converted to a non-electrophilic diazohydroxide or diazotate ion, which will not couple.[7]

In contrast, when coupling with aromatic amines like aniline, the reaction is typically performed in a mildly acidic medium (pH 4-5).[7][11] This is to prevent the diazonium ion from reacting with the amino group of the aniline, which would lead to the formation of an unwanted triazene compound.[13] The acidic conditions protonate the amino group, "masking" it from reacting, while still leaving the aromatic ring sufficiently activated for the electrophilic substitution to occur at the para position.[11]

Experimental Protocol: Synthesis of an Azo Dye using Naphthol AS-TR

The following is a generalized, step-by-step methodology for the synthesis of an azo dye, illustrating the practical application of the principles discussed.

Materials:

-

Primary Aromatic Amine (e.g., p-toluidine)

-

Naphthol AS-TR

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice

Step-by-Step Procedure:

-

Preparation of the Diazonium Salt Solution:

-

Dissolve a specific molar equivalent of the primary aromatic amine in a mixture of concentrated hydrochloric acid and water.

-

Cool this solution to 0-5 °C in an ice bath.

-

In a separate beaker, prepare a solution of sodium nitrite in water.

-

Slowly add the sodium nitrite solution dropwise to the cooled amine solution while maintaining the temperature between 0-5 °C and stirring continuously. The formation of the diazonium salt is indicated by a slight color change. Keep this solution in the ice bath.[5][6]

-

-

Preparation of the Naphthol AS-TR Solution:

-

In a separate beaker, dissolve a molar equivalent of Naphthol AS-TR in a dilute solution of sodium hydroxide. Gentle warming may be necessary to facilitate dissolution.

-

Cool this alkaline solution to 0-5 °C in an ice bath.[5]

-

-

The Coupling Reaction:

-

Slowly and with constant stirring, add the cold diazonium salt solution to the cold Naphthol AS-TR solution.

-

A brightly colored precipitate of the azo dye will form immediately.[5][16]

-

Continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the completion of the reaction.

-

-

Isolation and Purification of the Azo Dye:

-

Filter the precipitated dye using vacuum filtration.

-

Wash the filter cake with cold water to remove any unreacted starting materials and salts.

-

Dry the purified azo dye in an oven at a moderate temperature.

-

Caption: A generalized workflow for the synthesis of an azo dye using Naphthol AS-TR.

Quantitative Data and Dye Characteristics

The final color and properties of the azo dye are highly dependent on the chemical structure of both the aromatic amine and the Naphthol AS-TR, as well as any substituents present on either molecule. Electron-donating groups on the aromatic amine generally lead to a bathochromic shift (a shift to longer wavelengths, resulting in deeper colors), while electron-withdrawing groups cause a hypsochromic shift (a shift to shorter wavelengths, resulting in lighter colors).

| Aromatic Amine | Resulting Dye Color with Naphthol AS-TR |

| p-Toluidine | Red |

| o-Anisidine | Orange |

| p-Nitroaniline | Red-Orange |

| 2,5-Dichloroaniline | Scarlet |

Note: The exact shades can vary depending on the specific reaction conditions and the physical form of the pigment.

Conclusion

The formation of azo dyes using Naphthol AS-TR is a well-established and versatile process rooted in the fundamental principles of organic chemistry. The two-step mechanism of diazotization and azo coupling, governed by factors such as temperature and pH, allows for the synthesis of a wide spectrum of colors. For researchers and scientists, a thorough understanding of this mechanism is not only essential for the successful synthesis of existing dyes but also provides a rational basis for the design and development of novel colorants with tailored properties for various advanced applications.

References

-

Azo Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

-

Al-Ayed, A. S. (2020). Classifications, properties, recent synthesis and applications of azo dyes. PMC - NIH. Retrieved from [Link]

-

The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]

-